GSK1614343 vs. YIL-781: Superior Functional Antagonism in Endogenous Cell-Based IP Accumulation Assays
GSK1614343 demonstrates superior functional antagonism compared to the ghrelin receptor antagonist YIL-781 in a physiologically relevant, endogenous cellular context. In rat pituitary adenoma RC-4B/C cells natively expressing GHSR1a, both compounds behave as competitive antagonists. However, GSK1614343 exhibits significantly higher potency, with a pKB value of 8.03 compared to 7.54 for YIL-781 [1]. This indicates a stronger ability of GSK1614343 to block receptor signaling under equilibrium conditions in cells that naturally express the target.
| Evidence Dimension | Functional antagonism potency (pKB) |
|---|---|
| Target Compound Data | pKB = 8.03 |
| Comparator Or Baseline | YIL-781, pKB = 7.54 |
| Quantified Difference | GSK1614343 is 0.49 log units more potent (approximately 3-fold higher affinity) |
| Conditions | [3H]-inositol phosphate (IP) accumulation assay in rat pituitary RC-4B/C cells endogenously expressing GHSR1a |
Why This Matters
This direct comparison provides quantitative justification for selecting GSK1614343 over YIL-781 for functional studies in endogenous systems requiring a more potent competitive antagonist.
- [1] Perdonà E, Faggioni F, Tessari M, et al. Pharmacological characterization of the ghrelin receptor antagonist, GSK1614343 in rat RC-4B/C cells natively expressing GHS type 1a receptors. Eur J Pharmacol. 2011;650(1):178-183. View Source
